3-(2-Methylcyclopropyl)-3-oxopropanal

Description

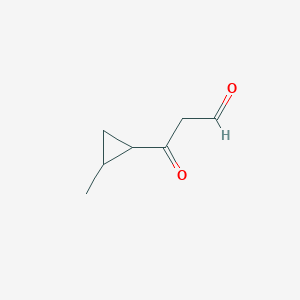

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-(2-methylcyclopropyl)-3-oxopropanal |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(5)7(9)2-3-8/h3,5-6H,2,4H2,1H3 |

InChI Key |

RNPXBZRFCRUJNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)CC=O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 2 Methylcyclopropyl 3 Oxopropanal

Reactions Involving the Aldehyde Functionality of 3-(2-Methylcyclopropyl)-3-oxopropanal

The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orglibretexts.org This inherent reactivity allows for selective transformations at the formyl center.

Nucleophilic Addition Reactions to the Aldehyde Group

The aldehyde moiety of this compound is susceptible to attack by a wide array of nucleophiles. ksu.edu.saopenochem.orgstudy.com These reactions typically proceed via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol. libretexts.orgopenstax.org

Common nucleophilic addition reactions at the aldehyde group include:

Hydration: In the presence of water, an equilibrium is established to form a geminal diol (hydrate). medlifemastery.com This reaction is often reversible.

Acetal (B89532) and Ketal Formation: Reaction with alcohols under acidic conditions leads to the formation of acetals. medlifemastery.com This transformation is frequently employed as a protecting group strategy for the more reactive aldehyde functionality, allowing for subsequent reactions at the ketone or cyclopropyl (B3062369) moieties.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, introducing a new carbon-carbon bond and a nitrile group. study.com

Organometallic Reagents: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols after an aqueous workup. pearson.comyoutube.comyoutube.comchemistrysteps.com The choice of organometallic reagent allows for the introduction of a variety of alkyl, aryl, or vinyl groups.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group

| Nucleophile | Reagent(s) | Product Type |

| Water | H₂O | Geminal diol |

| Alcohol | R'OH, H⁺ | Acetal |

| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin |

| Grignard Reagent | R'MgX, then H₃O⁺ | Secondary alcohol |

| Organolithium | R'Li, then H₃O⁺ | Secondary alcohol |

Condensation Reactions Initiated by the Aldehyde

The aldehyde functionality can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. A prominent example is the Aldol condensation. sigmaaldrich.comlibretexts.org In a mixed Aldol condensation, the enolate of a different carbonyl compound can add to the aldehyde of this compound. libretexts.org Due to the lack of α-hydrogens on the aldehyde group itself, it can only act as an electrophilic acceptor in this reaction. libretexts.orgbrainkart.com

The general sequence of a mixed Aldol reaction involving this compound would be:

Formation of an enolate from a suitable ketone or aldehyde donor.

Nucleophilic attack of the enolate on the aldehyde carbonyl of this compound.

Protonation of the resulting alkoxide to give a β-hydroxy ketone.

Subsequent dehydration of the β-hydroxy ketone can lead to the formation of an α,β-unsaturated carbonyl compound. sigmaaldrich.comlibretexts.org

Reactivity of the Ketone Moiety in this compound

While generally less reactive than the aldehyde, the ketone group in this compound possesses its own distinct reactivity, primarily centered around the acidity of its α-protons and the electrophilicity of the carbonyl carbon.

Alpha-Carbon Reactivity and Enolization Processes

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic. sketchy.comlibretexts.orgidc-online.comlibretexts.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance, forming an enolate ion. sketchy.commasterorganicchemistry.com This enolate is a key reactive intermediate in many reactions.

The formation of the enolate allows for several important transformations:

Deuterium Exchange: In the presence of a deuterated solvent and a catalytic amount of acid or base, the α-protons can be readily exchanged for deuterium. libretexts.org

Racemization: If the α-carbon is a stereocenter, enolization will lead to its racemization as the planar enolate can be protonated from either face. sketchy.comidc-online.com

The equilibrium between the keto and enol tautomers is a fundamental aspect of the reactivity of this compound.

Reactions with Electrophiles and Nucleophiles at the Ketone Site

The enolate generated from this compound is nucleophilic at the α-carbon and can react with a variety of electrophiles. masterorganicchemistry.compharmacy180.comucsb.edu

Alkylation: Reaction of the enolate with alkyl halides leads to the introduction of an alkyl group at the α-carbon, forming a new carbon-carbon bond. brainkart.comlibretexts.org

Halogenation: In the presence of a halogen (e.g., Br₂), substitution of one or both α-protons with a halogen atom can occur. libretexts.org

While the aldehyde is the more reactive site for nucleophilic attack, if the aldehyde is protected (e.g., as an acetal), the ketone carbonyl can react with strong nucleophiles. These reactions are analogous to those of simple ketones, leading to the formation of tertiary alcohols upon reaction with organometallic reagents. youtube.com

Table 2: Reactivity at the Ketone Moiety

| Reaction Type | Reagent(s) | Key Intermediate | Product Type |

| α-Alkylation | Base, R'-X | Enolate | α-Alkylated β-dicarbonyl |

| α-Halogenation | Base, X₂ | Enolate | α-Halogenated β-dicarbonyl |

| Nucleophilic Addition (with protected aldehyde) | R'MgX, then H₃O⁺ | Alkoxide | Tertiary alcohol |

Transformations of the 2-Methylcyclopropyl Group

The cyclopropyl group, particularly when adjacent to a carbonyl, is susceptible to ring-opening reactions due to the inherent strain in the three-membered ring. These transformations can be initiated by various reagents and reaction conditions.

The ring-opening of cyclopropyl ketones can proceed through different mechanisms, including those involving radical intermediates or transition metal catalysis. For instance, photocatalytic processes can induce the ring-opening of aryl cyclopropyl ketones to form distonic radical anions, which can then participate in cycloaddition reactions. nih.gov While not an aryl ketone, similar principles of radical-mediated ring-opening could potentially be applied to this compound under specific conditions.

The direction of ring-opening in substituted cyclopropylmethyl radicals can be influenced by kinetic and thermodynamic factors. Studies on 2-methyl-substituted cyclopropylmethyl radicals have shown that ring-opening can lead to the thermodynamically less stable primary alkyl radical as the major product under kinetic control. rsc.org

Furthermore, transition metal-catalyzed cross-coupling reactions have been developed for the difunctionalization of cyclopropyl ketones, leading to ring-opened products. nih.govchemrxiv.org These methods often involve the cleavage of a carbon-carbon bond within the cyclopropyl ring and the formation of new bonds at the termini of the resulting three-carbon fragment. The presence of the 2-methyl substituent would be expected to influence the regioselectivity of such ring-opening reactions.

Investigations into Ring-Opening Reactions of the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or metal-catalyzed pathways. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the cyclopropane (B1198618) ring and the reaction conditions employed.

Ring-opening hydroarylation of cyclopropanes is a notable transformation, though it is typically more facile for substrates with a donor-acceptor motif. However, advancements have shown that monosubstituted cyclopropanes can undergo this reaction using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) nih.gov. For cyclopropyl ketones, this reaction can proceed via a homo-conjugate addition pathway to yield linear products nih.gov. In the case of this compound, the presence of the ketone could facilitate such a transformation.

Oxidative ring-opening presents another viable pathway. The use of ceric ammonium nitrate (CAN) to oxidize anions in the presence of cyclopropyl alcohols has been shown to produce β-functionalized ketones nih.gov. This method involves the generation of heteroatom-centered radicals that can induce the ring opening of the cyclopropyl group nih.gov. Given the structural similarities, it is plausible that this compound could undergo analogous transformations in the presence of suitable oxidizing agents and nucleophiles.

Furthermore, radical-mediated ring-opening reactions are well-documented for cyclopropyl derivatives. These reactions can be initiated by various radical initiators and proceed through the formation of a radical intermediate, followed by cleavage of one of the cyclopropyl C-C bonds nih.gov. The direction of ring-opening is typically governed by the stability of the resulting radical intermediate core.ac.uk. For this compound, the presence of the methyl group would influence the regiochemical outcome of such a radical-induced ring cleavage.

The table below summarizes representative ring-opening reactions of cyclopropyl ketones, which serve as models for the potential reactivity of this compound.

| Reaction Type | Reagents and Conditions | Expected Product Type for Analogs | Reference |

| Hydroarylation | Brønsted acid, HFIP, Arene | 1,3-diarylated ketone | nih.gov |

| Oxidative Azidation | NaN3, CAN, Methanol (B129727) | β-azido ketone | nih.gov |

| Oxidative Bromination | NaBr, CAN, CH2Cl2/H2O | β-bromo ketone | nih.gov |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN) | Rearranged acyclic ketone | nih.gov |

Cycloaddition Reactions Involving the Cyclopropyl Ring

The strained cyclopropyl ring can act as a three-carbon synthon in various cycloaddition reactions, most notably [3+2] cycloadditions, to construct five-membered rings. These reactions are often facilitated by the presence of donor and acceptor groups on the cyclopropane, which activate the ring towards cleavage and subsequent cycloaddition.

Theoretical studies on the [3+2] cycloaddition reactions of C-cyclopropyl-N-methylnitrone with styrene have shown that these reactions proceed via a one-step zwitterionic mechanism researchgate.net. The global electronic flux is typically from the nucleophilic component to the electrophilic partner researchgate.net. While this compound itself is not a donor-acceptor cyclopropane in the classical sense, the carbonyl groups can influence its electronic properties and potential to participate in cycloaddition reactions under appropriate activation.

Experimental studies have demonstrated that the [3+2] cycloaddition of aryl-substituted nitrile N-oxides with electrophilically activated alkenes, such as 3,3,3-trichloro-1-nitroprop-1-ene, can proceed with high regioselectivity mdpi.com. These reactions are often irreversible and kinetically controlled, leading to the formation of single regioisomeric products mdpi.com. This suggests that with a suitable reaction partner, the cyclopropyl moiety of this compound could potentially engage in similar transformations.

The following table outlines examples of cycloaddition reactions involving cyclopropyl derivatives, illustrating the potential for this compound to participate in such transformations.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | C-cyclopropyl-N-methylnitrone, Styrene | Isoxazolidine | researchgate.net |

| [3+2] Cycloaddition | Aryl-substituted nitrile N-oxides, Trichloronitropropene | Isoxazoline | mdpi.com |

Multi-Component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials nih.govrug.nl. The diverse functionality of this compound, including two distinct carbonyl groups and a reactive cyclopropyl ring, makes it an attractive candidate for the design of novel MCRs and cascade reactions.

The β-ketoaldehyde functionality can participate in a variety of classical MCRs. For instance, the aldehyde group could react in a Ugi or Passerini reaction, while the ketone could be involved in a Biginelli or Hantzsch-type condensation nih.govnih.gov. The presence of both functionalities opens up the possibility for sequential or competitive MCRs, leading to a diverse range of molecular scaffolds.

Cascade reactions initiated by the ring-opening of the cyclopropyl moiety could also be envisioned. For example, a nucleophilic attack on one of the carbonyls could be followed by a ring-opening of the cyclopropyl group, which then triggers a subsequent cyclization or another bond-forming event. Such a sequence would allow for the rapid construction of complex polycyclic systems from a relatively simple starting material.

While specific examples of MCRs or cascade reactions involving this compound are not yet reported in the literature, its structural motifs are present in reactants for known MCRs. For instance, chloroacetylarenes and enamines have been used in microwave-assisted MCRs to produce precursors for pseudoephedrine analogues rsc.org. The keto-aldehyde structure of the target compound suggests its potential utility in similar transformations.

The table below provides a conceptual overview of how the different functional groups within this compound could potentially be utilized in various MCRs.

| MCR Type | Potential Role of this compound | Potential Product Scaffolds | General Reference |

| Ugi Reaction | Aldehyde component | α-Acylaminoamides | nih.gov |

| Passerini Reaction | Aldehyde component | α-Acyloxycarboxamides | nih.gov |

| Biginelli Reaction | β-Dicarbonyl component | Dihydropyrimidinones | nih.gov |

| Hantzsch Dihydropyridine Synthesis | β-Dicarbonyl component | Dihydropyridines | nih.gov |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde component | Imidazo[1,2-a]pyridines | rug.nl |

Mechanistic Investigations of Reactions Involving 3 2 Methylcyclopropyl 3 Oxopropanal

Elucidation of Reaction Mechanisms for Aldehyde and Ketone Transformations

The presence of both an aldehyde and a ketone group in 3-(2-Methylcyclopropyl)-3-oxopropanal suggests a rich and varied reactivity. The aldehyde, being generally more reactive than the ketone, would be the primary site for nucleophilic attack. Reactions such as additions, condensations, and oxidations would be expected to occur preferentially at the formyl group.

Conversely, the ketone's reactivity, while lesser than the aldehyde's, is significantly influenced by the adjacent cyclopropyl (B3062369) ring. The cyclopropyl group, with its inherent ring strain and sigma-pi character, can stabilize adjacent positive charges, potentially affecting the rates and pathways of reactions involving carbocationic intermediates.

Role of Tautomerism in the Reactivity Profile of this compound

As a β-ketoaldehyde, this compound is expected to exhibit keto-enol tautomerism. This equilibrium between the keto and enol forms is a critical determinant of its reactivity. The enol form, with its nucleophilic carbon-carbon double bond, is a key intermediate in many reactions of β-dicarbonyl compounds, including alkylations and condensations.

The equilibrium position between the keto and enol tautomers would be influenced by factors such as solvent polarity and the presence of acids or bases. In nonpolar solvents, intramolecular hydrogen bonding in the enol form can lead to its stabilization. The general mechanism for acid- and base-catalyzed keto-enol tautomerization is a well-established principle in organic chemistry. libretexts.org

Table 1: Postulated Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form | O=CH-CH₂-C(=O)-CH(CH₃)CH₂ | Contains distinct aldehyde and ketone functional groups. |

| Enol Form (Aldehyde) | HO-CH=CH-C(=O)-CH(CH₃)CH₂ | Enolization of the aldehyde group. |

| Enol Form (Ketone) | O=CH-CH=C(OH)-CH(CH₃)CH₂ | Enolization of the ketone group, stabilized by conjugation. |

Note: The relative populations of these tautomers would need to be determined experimentally.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Syntheses and Transformations

The presence of a chiral center at the 2-position of the cyclopropyl ring introduces stereochemical considerations into the reactions of this compound. Reactions at the carbonyl centers could proceed with varying degrees of diastereoselectivity, influenced by the stereochemistry of the existing chiral center. The approach of reagents to the prochiral carbonyl carbons would be sterically hindered to different extents by the methyl group on the cyclopropane (B1198618) ring, leading to the preferential formation of one diastereomer over the other.

Furthermore, the stereochemistry of the cyclopropane ring itself (cis/trans relationship between the methyl group and the carbonyl substituent) would play a crucial role in directing the stereochemical outcome of reactions.

Influence of Catalysts and Solvent Systems on Reaction Pathways

The choice of catalysts and solvents would be expected to have a profound impact on the reaction pathways of this compound. Acid catalysts would activate the carbonyl groups towards nucleophilic attack, while base catalysts would promote enolate formation and subsequent reactions.

Solvent polarity can influence reaction rates and equilibria, including the keto-enol tautomeric equilibrium. Protic solvents can participate in hydrogen bonding, stabilizing charged intermediates, while aprotic solvents may favor different reaction pathways. The selection of an appropriate solvent system would be critical for controlling the selectivity and yield of specific transformations.

Computational and Theoretical Studies on 3 2 Methylcyclopropyl 3 Oxopropanal

Quantum Chemical Characterization of Electronic Structure and Bonding

This section would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecule's fundamental electronic properties. Key areas of investigation would include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic reactivity. The distribution of electron density and the nature of the chemical bonds, particularly within the strained cyclopropyl (B3062369) ring and the reactive aldehyde and ketone functional groups, would also be of primary interest.

Conformational Analysis and Stereoisomerism of 3-(2-Methylcyclopropyl)-3-oxopropanal

Due to the presence of chiral centers on the substituted cyclopropyl ring and the rotational freedom around the single bonds, this compound can exist as multiple stereoisomers and conformers. A computational study would aim to identify the most stable (lowest energy) conformations of each stereoisomer. This would involve systematically rotating the bonds and calculating the potential energy surface to locate energy minima. The relative stabilities of the cis and trans isomers of the 2-methylcyclopropyl group, along with the different orientations of the oxopropanal side chain, would be a central focus.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling could predict the reactivity of this compound. This would involve calculating molecular electrostatic potential maps to identify nucleophilic and electrophilic sites. For instance, the aldehyde and ketone carbonyl carbons are expected to be electrophilic, while the oxygen atoms are nucleophilic. Theoretical studies could model various reaction pathways, such as nucleophilic addition to the carbonyl groups or reactions involving the enol form of the molecule, and calculate the activation energies for these pathways to predict the most likely chemical transformations. arxiv.org

Spectroscopic Property Simulations and Correlations

This subsection would focus on the computational prediction of various spectroscopic data. For example, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. Similarly, infrared (IR) spectroscopy simulations would predict the vibrational frequencies, helping to identify characteristic peaks for the carbonyl groups (C=O) and the cyclopropyl ring. These simulated spectra would be invaluable for interpreting experimental data if the compound were to be synthesized and characterized.

Advanced Spectroscopic and Analytical Characterization of 3 2 Methylcyclopropyl 3 Oxopropanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(2-Methylcyclopropyl)-3-oxopropanal, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons adjacent to the two carbonyl groups, the protons of the cyclopropyl (B3062369) ring, and the methyl group protons. The aldehydic proton is anticipated to appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene protons. The methylene protons would likely resonate around 2.5-3.0 ppm, appearing as a doublet. The protons on the cyclopropyl ring will exhibit complex splitting patterns in the upfield region (0.5-2.0 ppm) due to geminal and vicinal coupling. The methyl group attached to the cyclopropane (B1198618) ring would likely appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of two carbonyl signals in the downfield region. The ketone carbonyl is expected around 200-210 ppm, while the aldehyde carbonyl should appear slightly more upfield, around 190-200 ppm. libretexts.orgreddit.com The methylene carbon would be found in the 40-50 ppm range. The carbons of the cyclopropyl ring and the methyl group will resonate in the upfield region, typically between 5 and 25 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 9.8 | t (triplet) | 2-3 |

| Methylene H₂ | 2.8 - 3.2 | d (doublet) | 2-3 |

| Cyclopropyl CH | 1.5 - 2.0 | m (multiplet) | - |

| Cyclopropyl CH₂ | 0.8 - 1.5 | m (multiplet) | - |

| Methyl H₃ | 0.9 - 1.2 | d (doublet) | 6-7 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 205 - 215 |

| Aldehyde C=O | 195 - 205 |

| Methylene CH₂ | 45 - 55 |

| Cyclopropyl CH | 20 - 30 |

| Cyclopropyl CH₂ | 10 - 20 |

| Methyl CH₃ | 15 - 25 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₇H₁₀O₂). The expected exact mass of this compound is approximately 126.0681 g/mol .

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns for ketones and aldehydes. miamioh.edu The molecular ion peak (M⁺) at m/z 126 may be observed. A prominent fragmentation would be the alpha-cleavage on either side of the ketone carbonyl. Loss of the cyclopropyl group (•C₃H₅) would result in a fragment at m/z 83, and subsequent loss of CO would yield a fragment at m/z 55. Alternatively, cleavage of the bond between the carbonyls could lead to a cyclopropylcarbonyl cation at m/z 69. The McLafferty rearrangement is also a possibility for the aldehyde portion, though less likely given the structure. oregonstate.edu

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 97 | [M - CHO]⁺ |

| 83 | [M - C₃H₅]⁺ |

| 69 | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups. pressbooks.pub A strong, sharp peak for the ketone C=O stretch is anticipated around 1700-1720 cm⁻¹. The aldehyde C=O stretch is expected in a similar region, possibly slightly higher, around 1720-1740 cm⁻¹. orgchemboulder.com A key diagnostic feature for the aldehyde is the C-H stretch, which typically appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.edu C-H stretching vibrations from the alkyl and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations are also Raman active and would be expected in similar regions as in the IR spectrum. cdnsciencepub.com The C-C bonds of the cyclopropyl ring and the methyl group would also give rise to characteristic signals in the Raman spectrum. Given the non-polar nature of many of the bonds, Raman spectroscopy could be particularly useful for observing skeletal vibrations. researchgate.net

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Alkyl/Cyclopropyl C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aldehyde C-H Stretch | 2720 & 2820 | 2720 & 2820 |

| Aldehyde C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Medium) |

| Ketone C=O Stretch | 1700 - 1720 (Strong) | 1700 - 1720 (Strong) |

| C-C Stretch | ~1200 | ~1200 |

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

The presence of a stereocenter in the 2-position of the cyclopropyl ring means that this compound is a chiral molecule and should exist as a pair of enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for probing the stereochemistry of such compounds.

The ECD spectrum measures the differential absorption of left and right circularly polarized light. For this molecule, the carbonyl group acts as a chromophore. The n → π* electronic transition of the carbonyl group, which is typically weak in UV-Vis absorption, often gives rise to a distinct signal (Cotton effect) in the ECD spectrum. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. By comparing the experimentally measured ECD spectrum with spectra predicted from time-dependent density functional theory (TD-DFT) calculations for each enantiomer, the absolute configuration of the molecule can be determined.

Chromatographic and Other Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. waters.comnih.gov Detection could be achieved using a UV-Vis detector set to the λₘₐₓ of the carbonyl chromophore (typically in the range of 210-280 nm). Gas Chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable.

Isolation and Chiral Separation: For the isolation and purification of the compound on a preparative scale, column chromatography on silica (B1680970) gel would be a standard approach. To separate the enantiomers, chiral chromatography would be necessary. This can be performed using either chiral HPLC with a chiral stationary phase or chiral GC with a chiral column. These techniques are essential for obtaining enantiomerically pure samples for further studies.

Predicted Chromatographic Conditions for this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | C18 Reversed-Phase | Water/Acetonitrile Gradient | UV-Vis (210-280 nm) | Purity Assessment |

| GC | Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV-Vis | Enantiomeric Separation |

Conclusion and Future Research Directions

Summary of Key Academic Contributions Regarding 3-(2-Methylcyclopropyl)-3-oxopropanal

Direct academic contributions focusing solely on this compound are not readily found in published literature. Its significance is inferred from the extensive research on related cyclopropyl (B3062369) carbonyl compounds and β-dicarbonyls, which are pivotal in various chemical and pharmaceutical applications.

The primary academic contribution of compounds like this compound lies in their potential as versatile synthetic intermediates. The cyclopropyl group, a strained three-membered ring, imparts unique electronic and steric properties to molecules. Research has shown that the inclusion of a cyclopropyl moiety can significantly enhance the metabolic stability and binding affinity of drug candidates. This is attributed to the ring's ability to act as a "non-classical" bioisostere for other groups, such as a phenyl ring or a vinyl group, while having a lower molecular weight and occupying a different spatial arrangement.

Furthermore, the β-dicarbonyl functionality is a classic and highly useful handle in organic synthesis. It can participate in a wide array of chemical transformations, including alkylations, acylations, and condensations, making it a valuable building block for the construction of more complex molecular architectures. The combination of the reactive β-dicarbonyl system with the unique properties of the methylcyclopropyl group makes this compound a potentially valuable, yet underexplored, tool for synthetic chemists.

Identification of Remaining Challenges and Unexplored Areas

The primary challenge concerning this compound is the lack of dedicated research into its synthesis, reactivity, and potential applications. The scientific community has yet to fully characterize this specific molecule and explore its unique properties.

Key unexplored areas include:

Stereoselective Synthesis: The presence of a stereocenter on the methylcyclopropyl ring means that this compound can exist as different stereoisomers. Developing synthetic routes that can selectively produce a single, desired stereoisomer is a significant and important challenge. The biological activity of chiral molecules is often highly dependent on their stereochemistry.

Reactivity Profile: A detailed investigation into the reactivity of this compound is needed. Understanding how the methylcyclopropyl group influences the reactivity of the β-dicarbonyl system is crucial for its effective use as a synthetic intermediate. For instance, the strained nature of the cyclopropyl ring could lead to unique reaction pathways not observed with other substituents.

Medicinal Chemistry Applications: The potential of this compound and its derivatives in medicinal chemistry is largely untapped. Screening for biological activity against various disease targets could reveal novel therapeutic applications. The combination of the metabolically robust cyclopropyl group with a versatile synthetic handle suggests that this scaffold could be used to generate libraries of new drug candidates.

Materials Science: While less obvious, the unique electronic properties of the cyclopropyl ring could be exploited in the design of novel organic materials. Research into the photophysical and electronic properties of polymers or other materials incorporating this moiety is an area ripe for exploration.

Promising Avenues for Future Academic Research on this compound and its Derivatives

Future research on this compound is poised to make significant contributions to several fields of chemistry.

Promising avenues for future academic research include:

Development of Novel Synthetic Methodologies: A primary focus should be the development of efficient and stereoselective syntheses of this compound. This would make the compound more accessible to the broader scientific community and facilitate further research.

Exploration as a Building Block in Total Synthesis: The unique structure of this compound makes it an attractive building block for the total synthesis of complex natural products. Its bifunctional nature allows for the introduction of the methylcyclopropyl motif while providing a handle for further molecular elaboration.

Design and Synthesis of Novel Bioactive Compounds: Leveraging the known benefits of the cyclopropyl group in drug design, researchers can use this compound as a starting point for the synthesis of new therapeutic agents. Potential areas of interest include oncology, infectious diseases, and metabolic disorders, where cyclopropyl-containing drugs have already shown promise.

Computational and Mechanistic Studies: Theoretical studies can provide valuable insights into the conformational preferences and electronic properties of this compound. Understanding the mechanistic details of its reactions will enable chemists to better predict and control its chemical behavior.

The following table summarizes the key properties of the functional groups present in this compound and their implications for future research.

| Functional Group | Key Properties | Potential Research Directions |

| Methylcyclopropyl Ring | Strained three-membered ring, introduces conformational rigidity, enhances metabolic stability, acts as a bioisostere. | Stereoselective synthesis, investigation of its influence on drug-receptor interactions, incorporation into novel pharmaceutical scaffolds. |

| β-Dicarbonyl System | Versatile synthetic handle, can participate in a wide range of chemical reactions (e.g., alkylation, acylation, condensation). | Exploration of novel transformations, use as a key building block in the synthesis of complex molecules, development of new catalytic reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.